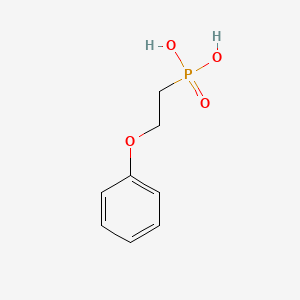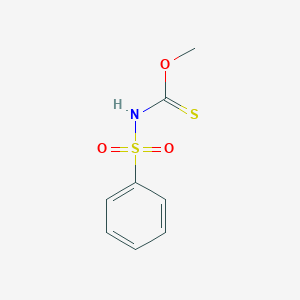
O-Methyl (benzenesulfonyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl (benzenesulfonyl)carbamothioate is a chemical compound with the molecular formula C8H9NO3S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group attached to a carbamothioate moiety, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (benzenesulfonyl)carbamothioate typically involves the reaction of benzenesulfonyl chloride with O-methyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Methyl (benzenesulfonyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Methyl (benzenesulfonyl)carbamothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it can disrupt essential enzymatic processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl (4-fluorobenzoyl)carbamothioate
- O-Methyl (4-methylbenzoyl)carbamothioate
Comparison
Compared to its analogs, O-Methyl (benzenesulfonyl)carbamothioate exhibits unique reactivity due to the presence of the benzenesulfonyl group. This group enhances the compound’s ability to participate in oxidation and substitution reactions, making it more versatile in synthetic applications. Additionally, the benzenesulfonyl group imparts distinct biological activity, which is not observed in its analogs .
Eigenschaften
CAS-Nummer |
13068-67-2 |
|---|---|
Molekularformel |
C8H9NO3S2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
O-methyl N-(benzenesulfonyl)carbamothioate |
InChI |
InChI=1S/C8H9NO3S2/c1-12-8(13)9-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,13) |
InChI-Schlüssel |
ARCNYUWXIAGUQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


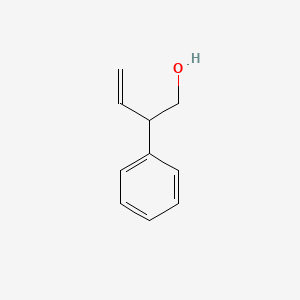
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)


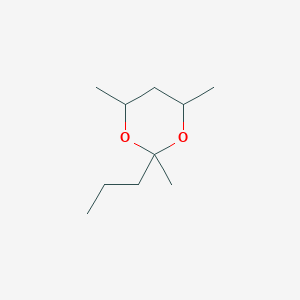
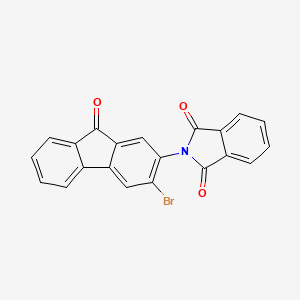
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
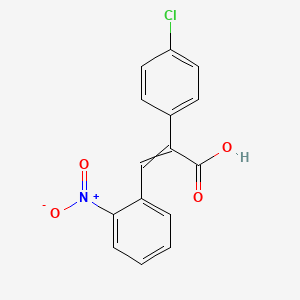


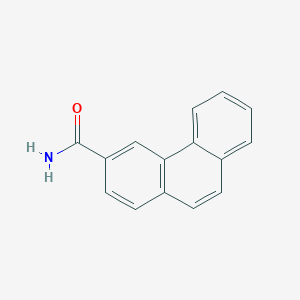
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

